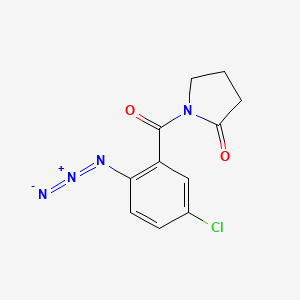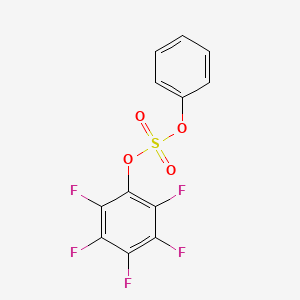![molecular formula C14H26O2Si B14215864 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one CAS No. 832743-72-3](/img/structure/B14215864.png)
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxyl group, a trimethylsilyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Diene System: The initial step involves the formation of the conjugated diene system through a series of elimination reactions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene system can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-oxo-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one.
Reduction: Formation of 6-hydroxy-8-[(trimethylsilyl)methyl]decane-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its biological activity and chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one: Similar in structure but with variations in functional groups.
8-[(Trimethylsilyl)methyl]deca-8,9-dien-2-one: Lacks the hydroxyl group.
6-Hydroxy-8-deca-8,9-dien-2-one: Lacks the trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832743-72-3 |
|---|---|
Molekularformel |
C14H26O2Si |
Molekulargewicht |
254.44 g/mol |
InChI |
InChI=1S/C14H26O2Si/c1-6-13(11-17(3,4)5)10-14(16)9-7-8-12(2)15/h14,16H,1,7-11H2,2-5H3 |
InChI-Schlüssel |
QOYOOZPICZVFJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC(CC(=C=C)C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene](/img/structure/B14215793.png)


![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
